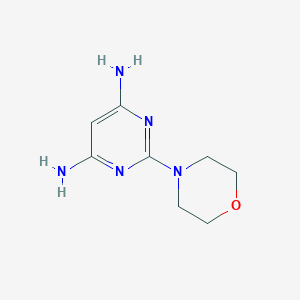

2-(4-Morpholinyl)-4,6-pyrimidinediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNINLGZOWXWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559087 | |

| Record name | 2-(Morpholin-4-yl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122324-16-7 | |

| Record name | 2-(Morpholin-4-yl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Substituted-4,6-Pyrimidinediamines for Researchers and Drug Development Professionals

Abstract

The 4,6-pyrimidinediamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of substituents at the 2-position, such as a morpholinyl group, allows for the fine-tuning of physicochemical properties and target engagement. This technical guide provides a comprehensive overview of the synthesis, chemical characteristics, and therapeutic applications of 2-substituted-4,6-pyrimidinediamines, with a particular focus on the 2-(4-morpholinyl) derivative as a representative example. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of kinase inhibitor discovery and development.

Introduction: The Significance of the 2-Substituted-4,6-Pyrimidinediamine Core

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically important molecules, including nucleic acids and various therapeutic agents.[1] The 4,6-diaminopyrimidine substructure, in particular, has garnered significant attention in drug discovery due to its ability to form key hydrogen bond interactions with protein targets. The strategic placement of a substituent at the 2-position of this scaffold provides a versatile handle for modulating a compound's potency, selectivity, and pharmacokinetic profile.

While a specific CAS number for "2-(4-Morpholinyl)-4,6-pyrimidinediamine" is not readily found in major chemical databases, the broader class of 2-substituted-4,6-pyrimidinediamines is extensively documented in scientific literature. These compounds have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[2][3][4] This guide will synthesize the available knowledge on this chemical class to provide a practical framework for its application in research and development.

Physicochemical Properties and Structural Features

The incorporation of a morpholine ring at the 2-position of the 4,6-pyrimidinediamine core imparts several desirable physicochemical properties.

| Property | Typical Value/Characteristic | Rationale |

| Molecular Weight | ~195 g/mol (for the 2-morpholinyl derivative) | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP | Moderately lipophilic | The morpholine group increases polarity compared to alkyl substituents, potentially improving aqueous solubility. |

| Hydrogen Bond Donors/Acceptors | Donors: 2 (from the amino groups); Acceptors: 4 (2 from pyrimidine nitrogens, 1 from morpholine oxygen, 1 from morpholine nitrogen) | The rich hydrogen bonding capacity allows for strong and specific interactions with protein binding sites. |

| pKa | The pyrimidine nitrogens are weakly basic. | The exact pKa values would require experimental determination but are crucial for understanding ionization state at physiological pH. |

The general structure of a 2-(4-morpholinyl)-4,6-pyrimidinediamine is depicted below:

Synthesis Strategies

The synthesis of 2-substituted-4,6-pyrimidinediamines typically involves a convergent approach, starting from readily available precursors. A general and adaptable synthetic route is outlined below.

Experimental Protocol: General Synthesis of 2-Substituted-4,6-Pyrimidinediamines

This protocol describes a common method for the synthesis of the target scaffold, which can be adapted for various 2-position substituents.

Step 1: Synthesis of 2-Chloro-4,6-pyrimidinediamine

-

To a solution of 4,6-diaminopyrimidine (1 equivalent) in a suitable solvent such as acetonitrile, add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4,6-pyrimidinediamine.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

-

In a sealed vessel, dissolve 2-chloro-4,6-pyrimidinediamine (1 equivalent) and morpholine (1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2 equivalents), to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield the final product, 2-(4-morpholinyl)-4,6-pyrimidinediamine.

Caption: General synthetic workflow for 2-(4-morpholinyl)-4,6-pyrimidinediamine.

Applications in Drug Discovery and Development

Derivatives of the 4,6-pyrimidinediamine scaffold have been extensively explored as inhibitors of various protein kinases implicated in cancer and other diseases. The 2-substituent plays a crucial role in determining the selectivity and potency of these inhibitors.

Dual EGFR/FGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

Several studies have reported the design and synthesis of 4,6-pyrimidinediamine derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[2] This dual-targeting approach is a promising strategy to overcome resistance to single-agent EGFR inhibitors in NSCLC. The 4,6-diaminopyrimidine core often serves as the hinge-binding motif, while modifications at the 2-position can be used to optimize interactions with other regions of the kinase domain.

Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylase (HDAC) Dual Inhibitors

The 2,4-pyrimidinediamine scaffold, a close structural analog, has been utilized to develop dual inhibitors of ALK and HDACs for the treatment of ALK-addicted cancers.[3] This highlights the versatility of the pyrimidinediamine core in accommodating different pharmacophores to achieve multi-target engagement. A similar strategy could be envisioned for the 2,4,6-trisubstituted pyrimidine series.

Cyclin-Dependent Kinase (CDK) Inhibitors

Pyrrolo[2,3-d]pyrimidine derivatives, which share a similar bicyclic core with the purine-based natural ligands of CDKs, have been investigated as CDK inhibitors.[5] The amino substituent at the 2-position is often crucial for activity. This suggests that 2-substituted-4,6-pyrimidinediamines could also be explored as potential CDK inhibitors for cancer therapy.

Caption: Inhibition of key cancer signaling pathways by 2-substituted-4,6-pyrimidinediamines.

Conclusion and Future Perspectives

The 2-substituted-4,6-pyrimidinediamine scaffold is a highly versatile and valuable platform in modern drug discovery. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The introduction of a morpholine group at the 2-position offers a balance of polarity and structural rigidity that can be advantageous for achieving potent and selective target engagement.

Future research in this area will likely focus on exploring a wider range of substituents at the 2-position to further probe the structure-activity relationships for various kinase targets. Additionally, the application of advanced computational methods, such as molecular docking and free energy calculations, will be instrumental in guiding the rational design of next-generation inhibitors based on this privileged scaffold. The continued investigation of these compounds holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

-

Wang, X., et al. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry, 187, 111943. [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). Molecules, 27(15), 4994. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(5), 935-949. [Link]

-

Yu, B., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 7970-7973. [Link]

-

Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2386-2399. [Link]

-

4,6-Diaminopyrimidine. Chem-Impex. [Link]

-

Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163459. [Link]

-

2-Amino-4-morpholin-4-yl-pyrimidine. PubChem. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules, 28(13), 5123. [Link]

-

Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. (2021). Helvetica Chimica Acta, 104(6), e2100062. [Link]

-

4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. PubChem. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). ACS Omega. [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Morpholinyl)-4,6-pyrimidinediamine: Properties, Synthesis, and Therapeutic Potential

Introduction: The Prominence of the Aminopyrimidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a wide array of biological targets. The pyrimidine ring, particularly when substituted with amino groups, is a quintessential example of such a scaffold.[1] Its structural resemblance to the adenine core of ATP allows aminopyrimidine derivatives to function as competitive inhibitors in the ATP-binding pocket of numerous protein kinases.[2] This fundamental mechanism has led to the development of blockbuster anticancer drugs and a rich pipeline of clinical candidates targeting kinases and other enzymes.[3][4]

This guide focuses on a specific, yet representative, member of this class: 2-(4-Morpholinyl)-4,6-pyrimidinediamine . While this exact molecule is not extensively documented in peer-reviewed literature, its structure combines three critical pharmacophoric elements: the kinase-hinge-binding 4,6-diaminopyrimidine core and a morpholine substituent at the 2-position. The morpholine group is a staple in drug design, often introduced to enhance aqueous solubility, improve metabolic stability, and fine-tune pharmacokinetic properties.[3]

By dissecting this molecule, we can establish a comprehensive technical framework applicable to a broad range of related compounds. This document provides researchers, chemists, and drug development professionals with a detailed exploration of the physicochemical properties, a robust synthetic strategy, standard analytical protocols, and the profound therapeutic relevance of this structural class.

Compound Identification and Molecular Architecture

The logical first step in evaluating any compound is to establish its precise identity. The structure consists of a central pyrimidine ring functionalized with two amino groups at positions 4 and 6, and a morpholine ring attached via its nitrogen atom to position 2.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Self-Validating)

-

Step 1: Synthesis of 2-Morpholino-4,6-dichloropyrimidine

-

Rationale: The C2 position of 2,4,6-trichloropyrimidine is often the most reactive towards nucleophiles. By using one equivalent of morpholine at controlled, sub-ambient temperatures, we can favor monosubstitution. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is chosen to scavenge the HCl byproduct without competing in the reaction.

-

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in a suitable polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dioxane under an inert atmosphere (N₂).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add DIPEA (1.1 eq) to the solution.

-

Slowly add morpholine (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

-

Validation & Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product.

-

Workup: Quench the reaction with water and extract the product with a solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is achieved via column chromatography on silica gel.

-

-

Step 2: Synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine

-

Rationale: The remaining chlorine atoms at C4 and C6 are now activated for substitution by a stronger nucleophile or under more forcing conditions. Using aqueous ammonia or a solution of ammonia in a sealed vessel at elevated temperatures drives the reaction to completion. [5] * Procedure:

-

Place the purified 2-morpholino-4,6-dichloropyrimidine (1.0 eq) into a pressure-rated reaction vessel.

-

Add a solution of aqueous ammonia (e.g., 28-30%) or a saturated solution of ammonia in a solvent like 1,4-dioxane.

-

Seal the vessel and heat to 80-120 °C for 12-24 hours. The internal pressure will increase; ensure the vessel is rated for these conditions.

-

-

Validation & Monitoring: The reaction is monitored by LC-MS until the starting material is consumed. The product will have a distinct molecular weight and a significantly shorter retention time on a reverse-phase column due to increased polarity.

-

Workup: After cooling to room temperature, the reaction mixture is concentrated to remove excess ammonia and solvent. The resulting solid is triturated with a suitable solvent (e.g., diethyl ether or cold water) to remove impurities, filtered, and dried under vacuum to yield the final product.

-

Pharmacological Profile and Relevance in Drug Discovery

The true value of the 2-(4-Morpholinyl)-4,6-pyrimidinediamine scaffold lies in its proven potential as a kinase inhibitor. [6]

Mechanism of Action: The Kinase Hinge Binder

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. The 2,4-diaminopyrimidine core is a classic "hinge-binder". It forms two or three critical hydrogen bonds with the backbone amide and carbonyl groups of the "hinge region" of the kinase ATP-binding pocket, effectively mimicking the interactions of the adenine ring of ATP. [2]This competitive inhibition blocks the kinase's catalytic function, thereby disrupting the downstream signaling pathway.

Caption: Competitive inhibition of ATP binding by an aminopyrimidine scaffold.

Therapeutic Applications

Derivatives of this scaffold have been investigated as inhibitors for a multitude of kinases implicated in cancer and inflammatory diseases, including:

-

Polo-like Kinase (PLK) and Aurora Kinase (AURK): These are critical regulators of mitosis, and their inhibition is a validated strategy for cancer therapy. [6]* Phosphoinositide 3-Kinase (PI3K): A central node in cell growth and survival pathways, frequently dysregulated in cancer. [7][8]* Focal Adhesion Kinase (FAK): Involved in cell migration and adhesion, making it a target for metastatic cancers. [9] The specific substitution pattern—diamino groups at C4/C6 and a morpholine at C2—provides a well-defined vector for further optimization. The amino groups secure the molecule in the hinge, while the morpholine group typically extends towards the solvent-exposed region of the binding pocket, where it can be further modified to enhance selectivity and potency.

Standard Analytical and Characterization Workflows

Ensuring the identity, purity, and structural integrity of a synthesized compound is non-negotiable. A multi-pronged analytical approach provides a self-validating system.

Analytical Workflow

Caption: Standard workflow for chemical synthesis validation and characterization.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess purity and provide a quantitative measure of the compound relative to any impurities.

-

Typical Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

-

Detection: UV-Vis detector set at ~254 nm and ~280 nm.

-

-

Rationale: This method separates compounds based on polarity. The acidic modifier ensures sharp peak shapes by protonating basic sites on the molecule. A gradient elution is essential to resolve both polar and non-polar impurities in a single run. [10]

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Protocol: Typically coupled with HPLC (LC-MS). Electrospray Ionization (ESI) in positive mode is ideal for this molecule due to its basic nitrogen atoms.

-

Expected Result: A prominent ion peak corresponding to [M+H]⁺ at m/z 196.22.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide unambiguous structural confirmation by mapping the H and C atoms. [11][12] * Expected ¹H NMR Signals (in DMSO-d₆):

-

~7.0-8.0 ppm: A singlet for the C5 proton on the pyrimidine ring.

-

~6.0-7.0 ppm: Broad singlets for the protons of the two amino groups (NH₂).

-

~3.6-3.8 ppm: A multiplet (triplet-like) for the 4 protons on the morpholine ring adjacent to the oxygen (-CH₂-O).

-

~3.4-3.6 ppm: A multiplet (triplet-like) for the 4 protons on the morpholine ring adjacent to the pyrimidine nitrogen (-CH₂-N).

-

-

Rationale: DMSO-d₆ is a common solvent for polar, hydrogen-bonding compounds. The chemical shifts are predictions based on analogous structures and provide a unique fingerprint for structural verification. [7][13]

-

Conclusion

2-(4-Morpholinyl)-4,6-pyrimidinediamine stands as an exemplary scaffold for modern drug discovery. While not a widely studied molecule in its own right, its architecture is a masterclass in rational drug design, combining a potent, hinge-binding diaminopyrimidine core with a solubility- and ADME-enhancing morpholine moiety. The synthetic pathways are robust and scalable, relying on fundamental principles of heterocyclic chemistry. Its clear potential as a kinase inhibitor places it and its analogs at the forefront of research into targeted therapies for oncology and beyond. The analytical methodologies outlined here provide a clear, self-validating path to ensure the quality and integrity of this and related compounds, empowering researchers to push the boundaries of therapeutic innovation.

References

-

Gudimella, S. K., Al-Tel, T. H., Al-Qawasmeh, R. A., Al-Sawalha, M., & Al-Tel, T. H. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(21), 6548. [Link]

-

Chen, Y., et al. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 26(11), 3326. [Link]

-

Marchenko, K. I., Kyrychenko, A. V., & Kolos, N. M. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Scientia Pharmaceutica, 92(1), 8. [Link]

-

Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 8010-8024. [Link]

-

PubChem. (n.d.). 2-Amino-4-morpholin-4-yl-pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

-

Piaz, V. D., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(18), 4259. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114761. [Link]

- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

Chemsrc. (n.d.). 2-(Methylthio)-6-(4-morpholinylmethyl)-4-pyrimidinamine. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2,4-Diaminopyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of selected 2,4-diaminopyrimidines (163–168). Retrieved from [Link]

-

ResearchGate. (n.d.). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Retrieved from [Link]

- Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.

-

PrepChem.com. (n.d.). Synthesis of 2,6-diamino-4-(2,4-dichlorophenoxy)pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4987. [Link]

-

Sharma, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5192. [Link]

-

García, A., et al. (2009). 4,6-Diamino-2-morpholino-5-nitrosopyrimidine: a polarized molecular structure within hydrogen-bonded sheets. Acta Crystallographica Section C, 65(Pt 12), o598-o600. [Link]

-

Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11870-11883. [Link]

-

ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 214-220. [Link]

-

ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]

-

CAS Common Chemistry. (n.d.). N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. European Journal of Medicinal Chemistry, 238, 114457. [Link]

-

PubMed. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

The 2-(4-Morpholinyl)-4,6-pyrimidinediamine Scaffold: A Privileged Core for Kinase Inhibitor Design

Abstract

The 2,4-diaminopyrimidine scaffold, and specifically its 2-(4-morpholinyl)-4,6-pyrimidinediamine variant, represents a cornerstone in the rational design of kinase inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of compounds derived from this core structure, with a particular focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. We will dissect the structural features that confer potency and selectivity, detail the experimental methodologies for characterizing their inhibitory activity, and present a comprehensive understanding of their cellular effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

The 2-(4-Morpholinyl)-4,6-pyrimidinediamine Scaffold: A Foundation for Kinase Inhibition

The 2,4-diaminopyrimidine core is a bioisostere of the adenine base in ATP, allowing it to effectively compete for the ATP-binding site of a wide range of protein kinases. This inherent binding capability makes it a "privileged scaffold" in medicinal chemistry. The amino groups at the 2 and 4 positions of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition[1].

The incorporation of a morpholine moiety at the 2-position further enhances the drug-like properties of these inhibitors. The morpholine ring is a versatile functional group that can:

-

Improve Physicochemical Properties: The morpholine group enhances aqueous solubility and can improve pharmacokinetic parameters[2].

-

Form Additional Hydrogen Bonds: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming additional interactions within the ATP-binding pocket to increase potency[3].

-

Provide a Vector for Further Modification: The morpholine ring can be further substituted to explore the surrounding binding pocket and optimize selectivity for a particular kinase.

Derivatives of the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold have been successfully developed as inhibitors of a diverse array of kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs). However, one of the most prominent applications of this scaffold has been in the development of potent and selective inhibitors of the PI3K signaling pathway.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention[4].

The PI3K/AKT/mTOR Signaling Cascade

The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT, a serine/threonine kinase, which in turn phosphorylates a multitude of downstream substrates, including mTORC1, leading to the promotion of cell growth and proliferation.

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.

Inhibition by 2-(4-Morpholinyl)-4,6-pyrimidinediamine Derivatives

Derivatives based on the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold act as ATP-competitive inhibitors of PI3K. They bind to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking the downstream signaling cascade[5]. This inhibition leads to a decrease in the phosphorylation of AKT and its downstream effectors, such as S6 kinase (S6K), ultimately resulting in the suppression of cancer cell growth and proliferation.

A prominent example of a pan-PI3K inhibitor utilizing a related scaffold is ZSTK474 . This compound potently inhibits all four class I PI3K isoforms[2][5]. Structural studies have shown that the oxygen of one of the morpholino groups acts as a hydrogen bond acceptor with the hinge residue Val828 in the ATP binding pocket of PI3Kδ[3].

Experimental Characterization of Inhibitor Activity

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel kinase inhibitor. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to assess the impact on signaling pathways, and functional assays to measure the effect on cell viability and proliferation.

In Vitro Kinase Inhibition Assay

The primary method for determining the potency of a kinase inhibitor is through an in vitro kinase assay. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay for PI3K Inhibition [6][7]

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

-

Enzyme Addition: Add 2.5 µL of a solution containing the purified PI3K isoform (e.g., PI3Kα, β, δ, or γ) to each well.

-

Initiation of Reaction: Add 5 µL of a substrate solution containing ATP and the lipid substrate (e.g., PIP2).

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

-

Signal Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration.

Figure 2: Workflow for an in vitro kinase inhibition assay.

Table 1: Inhibitory Activity of 2-(4-Morpholinyl)-4,6-pyrimidinediamine Derivatives against PI3K Isoforms

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |

| ZSTK474 | 16 | 44 | 4.6 | 49 | [2] |

| Compound 17p | 31.8 ± 4.1 | >1000 | 15.4 ± 1.9 | >1000 | [8] |

Western Blot Analysis of Downstream Signaling

To confirm that the inhibitor is acting on the intended pathway within a cellular context, Western blotting is used to measure the phosphorylation status of key downstream proteins. A reduction in the phosphorylation of AKT (at Ser473) and S6K (at Thr389) upon treatment with the inhibitor is indicative of PI3K pathway inhibition.

Experimental Protocol: Western Blot for p-AKT and p-S6K [9][10]

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 breast cancer cells) and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473) and phospho-S6K (Thr389) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins should decrease in a dose-dependent manner with inhibitor treatment.

Cell Viability and Proliferation Assay

The ultimate goal of a kinase inhibitor in an oncology setting is to reduce cancer cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cell Proliferation Assay [11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can be determined from the dose-response curve.

Conclusion and Future Directions

The 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold has proven to be a highly successful starting point for the development of a wide range of potent and selective kinase inhibitors. Its ability to mimic the adenine core of ATP and the beneficial properties imparted by the morpholine group make it a valuable tool in the arsenal of medicinal chemists. The in-depth characterization of the mechanism of action of these compounds, through a combination of biochemical and cell-based assays, is crucial for their advancement as potential therapeutic agents.

Future efforts in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and the exploration of novel derivatives that can overcome mechanisms of drug resistance. The continued application of structure-based drug design, coupled with a thorough understanding of the underlying biology of kinase signaling, will undoubtedly lead to the discovery of new and effective therapies based on this remarkable scaffold.

References

-

2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (n.d.). Retrieved from [Link]

-

2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode - PubMed. (n.d.). Retrieved from [Link]

- Yaguchi, S., Fukui, Y., Koshimizu, I., Yoshimi, H., Matsuno, T., Gouda, H., ... & Yamori, T. (2006). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Journal of the National Cancer Institute, 98(8), 545-556.

- Wang, Y., Chen, J., Li, Y., & Zhang, Y. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(19), 6245.

- Li, X., Li, Y., Wang, C., Li, Y., Zhang, Y., & Wang, X. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1324887.

- Alqarni, M. H., Al-Malki, J. S., Al-Ghamdi, S. S., Al-Ghamdi, A. A., Al-Zahrani, M. H., Al-Ghamdi, K. M., ... & El-Sharkawy, A. A. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 1-20.

- Zhang, Y., Liu, Y., Wang, C., Li, Y., Li, X., & Wang, X. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2512-2529.

-

Graphviz. (n.d.). DOT Language. Retrieved from [Link]

- Kim, S. J., Kim, S. H., Kim, J. H., Kim, J. H., Kim, S. H., & Kim, J. H. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE, 8(7), e69476.

-

ResearchGate. (n.d.). Western Blotting using p70-S6K antibody? Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of ZSTK474 and related phosphatidylinositol 3‐kinase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. Retrieved from [Link]

-

ResearchGate. (n.d.). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved from [Link]

-

Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed. (n.d.). Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. Retrieved from [Link]

-

In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - Semantic Scholar. (n.d.). Retrieved from [Link]

-

A novel combination of CDK4/6 and PI3K inhibitors exhibits highly synergistic activity and translational potential in Ewing sarcoma | bioRxiv. (n.d.). Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - Frontiers. (n.d.). Retrieved from [Link]

-

Graphviz. (n.d.). Drawing graphs with dot. Retrieved from [Link]

-

In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PubMed Central. (n.d.). Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

-

Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (n.d.). Retrieved from [Link]

-

Graphviz. (n.d.). Intro to DOT language. Retrieved from [Link]

-

Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of previously reported pyrimidine-based kinase... Retrieved from [Link]

-

ResearchGate. (n.d.). Phosphorylation of Akt and S6K analysis with Western blot. (A)... Retrieved from [Link]

-

Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]

-

Assay Guidance Manual - NCBI Bookshelf. (n.d.). Cell Viability Assays. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.ca]

- 7. promega.com [promega.com]

- 8. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. atcc.org [atcc.org]

- 12. researchgate.net [researchgate.net]

"2-(4-Morpholinyl)-4,6-pyrimidinediamine" biological activity

An In-depth Technical Guide to the Biological Activity of 2-(4-Morpholinyl)-4,6-pyrimidinediamine and its Derivatives

Authored by a Senior Application Scientist

Introduction: The Pyrimidinediamine Scaffold and the Significance of Morpholine Substitution

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of nucleic acids and a plethora of biologically active molecules.[1] The di-amino substituted pyrimidine, or pyrimidinediamine, serves as a privileged structure in drug discovery, offering multiple points for chemical modification and interaction with biological targets. The incorporation of a morpholine moiety is a common and often effective strategy in the design of kinase inhibitors and other therapeutic agents. The morpholine ring can enhance aqueous solubility, improve pharmacokinetic properties, and form crucial hydrogen bonds with target proteins, thereby increasing potency and selectivity. This guide will provide an in-depth exploration of the biological activities of 2-(4-Morpholinyl)-4,6-pyrimidinediamine and its structurally related derivatives, focusing on their mechanisms of action, key experimental validations, and therapeutic potential.

Anticancer Activity: Targeting Key Oncogenic Signaling Pathways

Derivatives of morpholinyl-pyrimidinediamine have emerged as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.

Dual Inhibition of EGFR and FGFR in Non-Small Cell Lung Cancer (NSCLC)

Activation of the FGF2-FGFR1 autocrine pathway has been identified as a resistance mechanism to EGFR inhibitors in NSCLC.[2] This has spurred the development of dual inhibitors targeting both pathways. A series of 4,6-pyrimidinediamine derivatives have been synthesized and evaluated for this dual activity.

One notable example, compound BZF 2, demonstrated high selectivity and potent inhibition of both EGFR and FGFR.[2] In NSCLC cell lines with an active FGF2-FGFR1 loop, BZF 2 significantly inhibited cell proliferation, migration, and induced apoptosis and cell cycle arrest.[2] In vivo studies also confirmed the tumor-shrinking capabilities of this compound.[2]

Key Experimental Data:

| Compound | Target | H226 IC50 (μM) | HCC827 GR IC50 (μM) |

| BZF 2 | EGFR/FGFR | 2.11 | 0.93 |

Signaling Pathway: EGFR/FGFR Inhibition

Caption: Inhibition of EGFR and FGFR signaling by BZF 2.

Dual Inhibition of ALK and HDACs in ALK-Addicted Cancers

The combination of inhibiting anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) presents a promising strategy for treating ALK-addicted cancers.[3][4] A series of 2,4-pyrimidinediamine derivatives have been developed as dual ALK and HDAC inhibitors.

Compound 12a from this series showed potent inhibition of both wild-type ALK and HDAC1, leading to stronger antiproliferative activity than the established ALK inhibitor Crizotinib in ALK-positive cancer cell lines.[3][4] The mechanism of action involves the induction of apoptosis and cell cycle arrest, which was confirmed by the downregulation of phosphorylated ALK and upregulation of acetylated histone H3.[3][4]

Key Experimental Data:

| Compound | Target | ALK wt IC50 (nM) | HDAC1 IC50 (nM) |

| 12a | ALK/HDAC1 | 25.3 | 48.6 |

Inhibition of the PI3K/mTOR Pathway

The phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, survival, and proliferation, and its dysregulation is common in many cancers.[5][6] Several pyrimidine derivatives containing a morpholine group have been developed as potent inhibitors of PI3K and/or the mammalian target of rapamycin (mTOR), a key downstream effector of PI3K.[6][7][8]

For instance, a series of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines were designed as highly potent and selective ATP-competitive inhibitors of mTOR.[7] Optimization of this series led to compounds with subnanomolar IC50 values against mTOR and excellent selectivity over PI3Kα.[7] These compounds also demonstrated potent activity in cellular proliferation assays.[7]

More recently, 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been synthesized as orally bioavailable PI3K inhibitors.[8][9] One compound, 17p, exhibited significant inhibitory activity against PI3Kα and PI3Kδ, with good isoform selectivity against other PI3K isoforms and mTOR.[9] This compound induced dose-dependent apoptosis in ovarian cancer cells.[9]

Signaling Pathway: PI3K/mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Dual Inhibition of VEGFR2 and FGFR1

Tumor angiogenesis is a complex process driven by multiple signaling pathways, with VEGFR2 and FGFR1 playing crucial roles.[10] The development of dual inhibitors targeting both receptors can help overcome resistance to single-agent anti-angiogenic therapies.[10] A series of 4,6-disubstituted pyrimidine derivatives have been designed as dual VEGFR2/FGFR1 inhibitors.[10]

One of the lead compounds, 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[(4-methoxyphenyl)amino]pyrimidin-4-yl}-1-methylurea (8b), showed potent inhibitory activity against both VEGFR2 and FGFR1 and moderate antiproliferative activity against A549 and KG-1 cell lines.[10]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Morpholinopyrimidine derivatives have been investigated for their anti-inflammatory properties.[11][12]

A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[11][12] Two compounds, V4 and V8, were particularly effective at inhibiting NO production at non-cytotoxic concentrations.[11][12] Further investigation revealed that these compounds significantly reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[11][12]

Anti-parasitic Activity

The pyrimidinediamine scaffold has also been explored for the treatment of infectious diseases. Chagas' disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America.[13] A high-throughput screening campaign identified a series of 2,4-diamino-6-methylpyrimidines as potential therapeutic agents against the intracellular form of the parasite.[13] These compounds were found to be cytocidal and did not act via the common anti-fungal target TcCYP51, suggesting a novel mechanism of action.[13]

Experimental Protocols

Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.

-

Reagents and Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37°C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression or phosphorylation status.

-

Reagents and Materials:

-

Cell lysate from treated and untreated cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target protein and loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare cell lysates and determine the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

-

Experimental Workflow: From Compound Synthesis to Biological Evaluation

Caption: A typical workflow for the discovery and development of novel kinase inhibitors.

Conclusion

The 2-(4-Morpholinyl)-4,6-pyrimidinediamine scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their ability to potently and often selectively inhibit key signaling pathways has positioned them as attractive candidates for the development of novel therapeutics for cancer, inflammatory disorders, and infectious diseases. The continued exploration of the structure-activity relationships within this chemical class, coupled with advanced experimental validation, will undoubtedly lead to the discovery of new and improved clinical candidates.

References

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 10. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Precision Therapeutics: A Technical Guide to the Identification and Validation of Targets for 2-(4-Morpholinyl)-4,6-pyrimidinediamine-Based Compounds

Abstract

The 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the development of potent and selective inhibitors against a range of therapeutic targets, most notably protein kinases. The journey from a promising chemical entity to a validated therapeutic agent is contingent on the precise identification and rigorous validation of its molecular target(s). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and field-proven methodologies for the successful target identification and validation of novel compounds based on this ubiquitous scaffold. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The 2-(4-Morpholinyl)-4,6-pyrimidinediamine Scaffold and the Imperative of Target Identification

The 2-(4-morpholinyl)-4,6-pyrimidinediamine core is a recurring motif in a multitude of kinase inhibitors. Its chemical tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have made it a cornerstone for the design of targeted therapies. Derivatives of this scaffold have been successfully explored as inhibitors of diverse kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and the Phosphoinositide 3-kinase (PI3K)/mTOR signaling axis.[1][2][3]

The initial discovery of a biologically active molecule, often through phenotypic screening, marks the beginning of a critical phase: target deconvolution.[4][5][6][7] Identifying the specific molecular target(s) of a compound is paramount for several reasons:

-

Mechanism of Action (MoA) Elucidation: Understanding the direct molecular interactions of a compound is fundamental to explaining its biological effects.

-

Lead Optimization: A known target guides medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.

-

Safety and Toxicity Profiling: Off-target activities are a major cause of adverse effects. Early identification of unintended targets can mitigate late-stage clinical failures.

-

Biomarker Development: Knowledge of the target and its signaling pathway enables the development of biomarkers to select patient populations and monitor treatment response.

This guide will navigate the multifaceted process of target identification and validation, presenting a logical and experimentally robust workflow.

A Multi-pronged Approach to Target Identification

No single method for target identification is foolproof. A successful strategy often involves the integration of multiple, complementary approaches to build a compelling case for a specific target.

Chemical Proteomics: Fishing for Targets

Chemical proteomics utilizes a modified version of the small molecule of interest to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[8][9]

This is a powerful and widely used technique for target identification.[10][11] The underlying principle is to immobilize the small molecule on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a cell or tissue lysate, allowing the target protein(s) to bind to the immobilized compound. After stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

Objective: To identify the protein targets of a 2-(4-morpholinyl)-4,6-pyrimidinediamine derivative from a cancer cell line lysate.

Materials:

-

Test compound and a negative control compound (structurally similar but biologically inactive).

-

NHS-activated agarose beads.

-

Cancer cell line (e.g., a line sensitive to the compound's anti-proliferative effects).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of the free compound).

-

Mass spectrometer (e.g., Orbitrap or Q-TOF).

Methodology:

-

Probe Synthesis: Synthesize an analog of the test compound with a linker arm suitable for immobilization (e.g., a carboxylic acid or primary amine). Ensure that the modification does not abrogate the compound's biological activity.

-

Immobilization: Covalently couple the synthesized probe to NHS-activated agarose beads according to the manufacturer's protocol. Similarly, immobilize the negative control compound on a separate batch of beads.

-

Cell Lysis: Culture the chosen cancer cell line to ~80-90% confluency. Harvest the cells and lyse them in ice-cold lysis buffer. Clarify the lysate by centrifugation.

-

Affinity Pulldown: Incubate the clarified cell lysate with the compound-immobilized beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer (at least 5 washes) to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins that are significantly enriched in the pulldown with the active compound compared to the negative control.

Computational Approaches: In Silico Target Prediction

Computational methods, such as virtual target screening (VTS), can be employed to predict potential targets for a small molecule.[3][12] VTS involves docking the compound of interest against a large library of protein structures and using scoring functions to predict binding affinities.[3] This approach can help prioritize potential targets for experimental validation.

Workflow: Virtual Target Screening

Objective: To computationally predict the kinase targets of a 2-(4-morpholinyl)-4,6-pyrimidinediamine derivative.

Methodology:

-

Ligand Preparation: Generate a 3D conformation of the test compound and assign appropriate atom types and charges.

-

Protein Library Preparation: Compile a library of 3D structures of human kinases from the Protein Data Bank (PDB). Prepare these structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Molecular Docking: Dock the prepared ligand into the ATP-binding site of each kinase in the library using a validated docking program (e.g., AutoDock, Glide, or GOLD).

-

Scoring and Ranking: Score the resulting poses based on the predicted binding affinity. Rank the kinases according to their docking scores.

-

Hit Selection: Identify the top-ranking kinases as potential targets for further experimental validation.

Rigorous Target Validation: From Biochemical to Cellular Confirmation

Once a list of putative targets has been generated, a systematic and rigorous validation process is essential to confirm that the compound's biological effects are indeed mediated through these targets.

Biochemical Validation: Direct Target Interaction

Biochemical assays are the first step in validation, aiming to confirm a direct interaction between the compound and the purified target protein.[2]

A variety of assay formats are available to measure the inhibitory activity of a compound against a purified kinase.[1][13][14] These can be broadly categorized into activity assays, which measure the catalytic activity of the kinase, and binding assays, which directly measure the binding of the inhibitor to the kinase.[13]

| Assay Type | Principle | Advantages | Disadvantages |

| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. | Gold standard, direct measurement of activity. | Requires handling of radioactive materials. |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Homogeneous, high-throughput. | Requires a suitable fluorescent probe. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the FRET signal between a donor-labeled antibody that recognizes the phosphorylated substrate and an acceptor-labeled component. | Homogeneous, high-throughput, low background. | Can be prone to compound interference. |

| Luminescence-Based Assays | Measures the depletion of ATP using a luciferase-luciferin reaction. | Universal for any kinase, high sensitivity. | Indirect measurement of kinase activity. |

| KinomeScan™ | A competitive binding assay that measures the ability of a compound to displace a ligand from the active site of a large panel of kinases. | Broad profiling, quantitative Kd determination. | Does not measure enzymatic inhibition directly. |

Experimental Protocol: TR-FRET Kinase Assay

Objective: To determine the IC₅₀ value of a 2-(4-morpholinyl)-4,6-pyrimidinediamine derivative against a purified kinase.

Materials:

-

Purified recombinant kinase.

-

Kinase substrate (peptide or protein).

-

ATP.

-

TR-FRET detection reagents (e.g., LanthaScreen™ or HTRF®).

-

Assay buffer.

-

384-well microplate.

-

Plate reader capable of TR-FRET measurements.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate for the optimized reaction time at room temperature.

-

Stop Reaction and Detection: Add the TR-FRET detection reagents to stop the reaction and initiate the detection signal. Incubate for the recommended time.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Validation: Target Engagement and Downstream Effects

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical validation step.[15]

Several technologies have been developed to directly measure the binding of a compound to its target in live cells.[16][17] The NanoBRET™ Target Engagement assay is a sensitive and quantitative method based on bioluminescence resonance energy transfer (BRET).[18]

Experimental Protocol: NanoBRET™ Target Engagement Assay

Objective: To quantify the binding of a 2-(4-morpholinyl)-4,6-pyrimidinediamine derivative to its target kinase in live cells.

Materials:

-

Cells transiently or stably expressing the target kinase fused to NanoLuc® luciferase.

-

NanoBRET™ tracer that binds to the target kinase.

-

Test compound.

-

Opti-MEM® I Reduced Serum Medium.

-

White, opaque 96- or 384-well plates.

-

Luminometer capable of measuring BRET.

Methodology:

-

Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion protein into the assay plate.

-

Compound and Tracer Addition: Add the test compound at various concentrations, followed by the NanoBRET™ tracer.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for the optimized time.

-

Substrate Addition: Add the NanoLuc® substrate.

-

BRET Measurement: Measure the donor and acceptor emission signals using a BRET-capable luminometer.

-

Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular EC₅₀ for target engagement.

Inhibition of a kinase should lead to a measurable change in its downstream signaling pathway and ultimately affect a cellular phenotype.

-

Phospho-protein Analysis: Western blotting or other immunoassays can be used to measure the phosphorylation status of known substrates of the target kinase. A decrease in substrate phosphorylation upon compound treatment provides evidence of target inhibition. Services like KinomeView® Profiling can provide a global overview of changes in cellular phosphorylation.[19]

-

Cellular Phenotypic Assays: If the target kinase is involved in cell proliferation, viability, or migration, the compound's effect on these phenotypes can be assessed in relevant cell lines. A correlation between target engagement and the phenotypic response strengthens the target validation.

Integrated Target Identification and Validation Workflow

A robust and efficient workflow integrates multiple methodologies to build a strong case for a compound's mechanism of action.

Sources

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Virtual target screening: validation using kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 7. Target-Identification-Phenotypic-Screening - Discovery On Target [discoveryontarget.com]

- 8. drughunter.com [drughunter.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Target Engagement Assays [discoverx.com]

- 17. selvita.com [selvita.com]

- 18. promegaconnections.com [promegaconnections.com]

- 19. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

The 2-(4-Morpholinyl)-4,6-Pyrimidinediamine Scaffold: A Versatile Core for Kinase Inhibitor Design

Abstract

The dysregulation of protein kinases is a fundamental driver of numerous human diseases, most notably cancer. This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. Within the vast chemical space of potential inhibitors, the pyrimidine ring has emerged as a "privileged scaffold"—a molecular framework that frequently yields high-affinity ligands for the ATP-binding site of kinases. This technical guide provides an in-depth exploration of the 2-(4-morpholinyl)-4,6-pyrimidinediamine core, a highly adaptable and successful scaffold in the design of potent and selective kinase inhibitors. We will dissect its mechanism of action, explore its application in targeting critical oncogenic pathways, detail robust experimental workflows for its characterization, and synthesize structure-activity relationship (SAR) data to guide future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.

The Strategic Advantage of the Pyrimidinediamine Core

The enduring success of the pyrimidine scaffold in kinase inhibitor design is not coincidental; it is rooted in its intrinsic electronic and structural properties that mimic the adenine core of ATP.[1] The nitrogen atoms within the pyrimidine ring act as crucial hydrogen bond acceptors, enabling the molecule to anchor itself within the highly conserved hinge region of the kinase ATP-binding pocket. This interaction is a hallmark of many ATP-competitive inhibitors.[2]

The 4,6-diaminopyrimidine substitution pattern, in particular, offers several strategic advantages:

-

Dual Hinge Interaction: The two amino groups can form multiple hydrogen bonds with the kinase hinge, significantly enhancing binding affinity.

-

Vectors for Selectivity: The amino groups serve as versatile synthetic handles. By modifying the substituents on these nitrogens, medicinal chemists can introduce chemical moieties that extend into less conserved regions of the ATP pocket, thereby engineering selectivity for specific kinases or even mutant forms of a kinase.[3]

The incorporation of a 2-morpholinyl group further enhances the drug-like properties of the scaffold. The morpholine ring is a popular choice in medicinal chemistry for several reasons:

-

Improved Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving the compound's solubility and overall pharmacokinetic profile.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.

-

Favorable Binding Interactions: The morpholine group can form additional interactions with residues in the solvent-exposed region of the ATP-binding site, contributing to potency.[4]

Together, these features make the 2-(4-morpholinyl)-4,6-pyrimidinediamine structure a powerful and versatile starting point for developing inhibitors against a wide array of kinase targets.

Targeting Critical Oncogenic Pathways

Derivatives of the 2-(4-morpholinyl)-4,6-pyrimidinediamine scaffold have been successfully employed to target several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.